molecular formula C12H12Br2N2 B597577 5,8-Dibromo-2,3-diethylquinoxaline CAS No. 148231-14-5

5,8-Dibromo-2,3-diethylquinoxaline

Cat. No.: B597577
CAS No.: 148231-14-5
M. Wt: 344.05
InChI Key: SXPVFRWOXOCNCK-UHFFFAOYSA-N
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Description

5,8-Dibromo-2,3-diethylquinoxaline: is a quinoxaline derivative with the molecular formula C12H12Br2N2 and a molecular weight of 344.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-2,3-diethylquinoxaline typically involves the bromination of 2,3-diethylquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 8 positions of the quinoxaline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with efficient mixing and temperature control systems to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-2,3-diethylquinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 5 and 8 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions, often in the presence of a base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of bromine atoms to hydrogen.

Major Products

    Substitution Reactions: Substituted quinoxaline derivatives with various functional groups at the 5 and 8 positions.

    Coupling Reactions:

    Reduction Reactions: 2,3-diethylquinoxaline, with the bromine atoms replaced by hydrogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives and biaryl compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5,8-Dibromo-2,3-diethylquinoxaline is primarily based on its ability to interact with various molecular targets and pathways. The bromine atoms at the 5 and 8 positions can participate in electrophilic interactions with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dibromoquinoxaline: Similar structure but lacks the ethyl groups at the 2 and 3 positions.

    2,3-Diethylquinoxaline: Lacks the bromine atoms at the 5 and 8 positions.

    5,8-Dichloro-2,3-diethylquinoxaline: Similar structure but with chlorine atoms instead of bromine at the 5 and 8 positions.

Uniqueness

5,8-Dibromo-2,3-diethylquinoxaline is unique due to the presence of both bromine atoms and ethyl groups, which confer distinct physical and chemical properties. The bromine atoms enhance its reactivity in substitution and coupling reactions, while the ethyl groups contribute to its solubility and overall stability.

Properties

IUPAC Name

5,8-dibromo-2,3-diethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2N2/c1-3-9-10(4-2)16-12-8(14)6-5-7(13)11(12)15-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPVFRWOXOCNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC(=C2N=C1CC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738720
Record name 5,8-Dibromo-2,3-diethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148231-14-5
Record name 5,8-Dibromo-2,3-diethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148231-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dibromo-2,3-diethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the role of 5,8-dibromo-2,3-diethylquinoxaline in the synthesis of phenothiazine-based polymers?

A1: this compound serves as a monomer in the Heck reaction with 3,7-divinyl-N-octyl-phenothiazine. This reaction results in the formation of a phenothiazine-based polymer incorporating both the phenothiazine and quinoxaline units within its backbone [].

Q2: How does the incorporation of this compound influence the properties of the resulting polymer?

A2: Introducing the quinoxaline moiety from this compound into the polymer backbone leads to a red shift in the absorption, photoluminescence (PL), and electroluminescence (EL) emission maxima compared to polymers without this unit []. This suggests an influence on the polymer's electronic structure and its light-emitting properties. Additionally, the polymers containing the quinoxaline unit exhibit a stabilized EL emission maximum and CIE 1931 coordinate value with increasing operating voltages, indicating stable electroluminescent emission properties [].

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